molecular formula C15H23IN2 B14458447 N-Cyclohexyl-N',4-dimethylbenzenecarboximidamide monohydriodide CAS No. 73416-74-7

N-Cyclohexyl-N',4-dimethylbenzenecarboximidamide monohydriodide

Cat. No.: B14458447
CAS No.: 73416-74-7
M. Wt: 358.26 g/mol
InChI Key: IPFSSJODVIHPID-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound consists of a cyclohexyl group, a dimethylbenzenecarboximidamide moiety, and a monohydriodide ion, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide typically involves the reaction of cyclohexylamine with 4-dimethylbenzenecarboximidamide in the presence of hydroiodic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide may involve large-scale reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide hydrochloride
  • N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide sulfate
  • N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide nitrate

Uniqueness

N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is unique due to its specific combination of functional groups and the presence of the monohydriodide ion.

Properties

CAS No.

73416-74-7

Molecular Formula

C15H23IN2

Molecular Weight

358.26 g/mol

IUPAC Name

N-cyclohexyl-N',4-dimethylbenzenecarboximidamide;hydroiodide

InChI

InChI=1S/C15H22N2.HI/c1-12-8-10-13(11-9-12)15(16-2)17-14-6-4-3-5-7-14;/h8-11,14H,3-7H2,1-2H3,(H,16,17);1H

InChI Key

IPFSSJODVIHPID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC)NC2CCCCC2.I

Origin of Product

United States

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